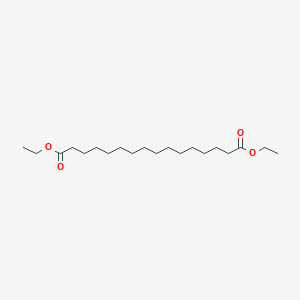

Diethyl hexadecanedioate

Description

Significance of Diesters derived from Dicarboxylic Acids in Synthetic Chemistry and Material Science

Diesters derived from dicarboxylic acids are foundational building blocks in modern organic synthesis and material science. fiveable.melongdom.org Their bifunctional nature allows them to serve as versatile intermediates in the synthesis of more complex molecules, including cyclic compounds and polymers. fiveable.melongdom.org In synthetic chemistry, these diesters are crucial for reactions such as the Dieckmann Cyclization, an intramolecular condensation that forms cyclic structures. fiveable.me

In material science, dicarboxylic acid esters are of particular interest due to their excellent physical and chemical properties, including low volatility, high flash points, and good thermal stability. researchgate.net They are key components in the production of polymers, most notably polyesters, which are synthesized by reacting dicarboxylic acids or their ester derivatives with diols. longdom.org These polyesters have a vast range of applications, from textiles and packaging materials to biomedical devices. longdom.org Furthermore, certain diesters, especially those with long carbon chains, are utilized as synthetic lubricants and plasticizers, valued for their high viscosity indices and good low-temperature properties. researchgate.nettaylorandfrancis.com

Overview of Diethyl Hexadecanedioate (B1242263) in Current Chemical Literature

Diethyl hexadecanedioate, also known by the synonym Diethyl thapsate, is the diethyl ester of hexadecanedioic acid. nist.gov It is an alpha,omega-diester with the chemical formula C₂₀H₃₈O₄. nist.gov The molecule consists of a 16-carbon dicarboxylic acid backbone esterified with two ethyl groups at either end. Its presence in the chemical literature is primarily associated with its fundamental chemical and physical properties, which are well-documented in chemical databases.

Key identifiers and properties for this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Diethyl thapsate, Hexadecanedioic acid diethyl ester |

| CAS Registry Number | 15786-31-9 |

| Molecular Formula | C₂₀H₃₈O₄ |

| Molecular Weight | 342.51 g/mol |

| InChIKey | AHIOKFKBLGHSSV-UHFFFAOYSA-N |

Data sourced from NIST Chemistry WebBook and PubChem. nist.govnih.gov

Spectroscopic data, including Gas Chromatography-Mass Spectrometry (GC-MS), 13C NMR, and Infrared (IR) spectra, are available for the structural confirmation of the compound. nih.gov

Scope and Research Imperatives for this compound

While fundamental data for this compound is established, the scope for its application-focused research remains broad. Drawing parallels from other long-chain alpha,omega-diesters, research imperatives for this compound can be directed towards several key areas.

One primary area of investigation is its potential as a monomer for the synthesis of novel polyesters. The long aliphatic chain of the hexadecanedioate backbone could impart flexibility and hydrophobicity to resulting polymers, making them suitable for applications such as specialized coatings, elastomers, or biodegradable plastics.

Another significant research avenue is the evaluation of this compound as a high-performance biolubricant or as a component in synthetic oils. researchgate.net The properties of long-chain dicarboxylic acid esters, such as excellent thermal stability and low volatility, make them attractive for demanding lubrication applications. researchgate.net Research could focus on characterizing its tribological properties and its performance as a base oil or an additive.

Further synthetic studies could explore the use of this compound as a precursor for other functionalized molecules. The ester groups can be chemically modified to introduce different functionalities, leading to the creation of novel compounds for various chemical and industrial applications.

Structure

2D Structure

Properties

CAS No. |

15786-31-9 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

diethyl hexadecanedioate |

InChI |

InChI=1S/C20H38O4/c1-3-23-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)24-4-2/h3-18H2,1-2H3 |

InChI Key |

AHIOKFKBLGHSSV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |

Synonyms |

Hexadecanedioic acid diethyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Hexadecanedioate

Chemical Synthesis Pathways

The creation of diethyl hexadecanedioate (B1242263) through chemical means predominantly relies on established esterification reactions. These methods involve the direct conversion of hexadecanedioic acid with ethanol (B145695), typically facilitated by a catalyst to achieve high efficiency and yield.

Conventional Esterification Techniques

Traditional esterification remains a cornerstone for the synthesis of diethyl hexadecanedioate. This process, known as Fischer esterification, involves the reaction of a carboxylic acid (hexadecanedioic acid) with an alcohol (ethanol) in the presence of an acid catalyst.

The choice of catalyst is pivotal in driving the esterification reaction towards completion. Both Brønsted and Lewis acids are commonly employed to accelerate the formation of this compound.

Brønsted Acid Catalysts: These are proton donors that increase the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Common examples include sulfuric acid and p-toluenesulfonic acid. Traditional methods of ester synthesis often involve a reaction between a carboxylic acid and an alcohol in the presence of a Brønsted acid catalyst. georgiasouthern.edu

Lewis Acid Catalysts: These are electron-pair acceptors that coordinate with the carbonyl oxygen of the carboxylic acid, thereby activating it for reaction. While specific examples for this compound are not extensively detailed in the provided results, their general applicability in esterification is well-established in organic synthesis.

Achieving high yields and selectivity in the synthesis of this compound necessitates careful control over reaction conditions. Key parameters that are often optimized include:

Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions.

Reactant Stoichiometry: Using an excess of one reactant, usually the more volatile and easily removable ethanol, can shift the equilibrium towards the product side, thereby increasing the yield.

Water Removal: As water is a byproduct of the esterification, its removal from the reaction mixture is crucial to drive the equilibrium forward. This is often accomplished using techniques like azeotropic distillation.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. Optimization is required to find a balance between a fast reaction and minimizing potential side reactions or purification challenges.

A specific example from patent literature describes the use of this compound in a subsequent reaction to produce macrocyclic ketones. google.com In this process, a solution of diethyl 1,16-hexadecanedioate is passed over a catalyst (TiO2+2% K2O) at 350°C, achieving a yield of 78% with a selectivity of over 90%. google.com Another patent mentions the dropwise addition of a solution of 100 g of diethyl n-hexadecanedioate in 250 ml of toluene (B28343) over 15 hours, followed by heating at 105°C for 1 hour. google.com

Electrochemical Synthesis Methods

Electrochemical synthesis offers a "green" and sustainable alternative for producing diesters like this compound. georgiasouthern.edu These methods utilize electrical current to drive chemical reactions, often minimizing the need for harsh reagents and reducing waste. researchgate.net

Anodic Coupling Reactions for Diester Formation

A notable electrochemical route for synthesizing this compound is through anodic coupling reactions, specifically the Kolbe electrolysis or a related process. researchgate.net In this method, the electrolysis of a carboxylate leads to the formation of radicals.

In a specific example, the anodic oxidation of the partially neutralized half-ester of nonanedioic acid in methanol (B129727) at a platinum anode yielded this compound through anodic coupling. niscpr.res.in This dimerization of radicals generated at the anode surface is a key step in forming the final diester product. The general principle involves the oxidation of carboxylates to carbonyloxy radicals, which then rapidly decarboxylate to form alkyl radicals. nih.gov These radicals, present in high concentration near the electrode, then couple to form the dimer. nih.gov

Mechanistic Investigations of Electrochemical Routes

The mechanism of electrochemical diester formation involves several key steps. The deprotonated carboxyl group of a monoester of a dicarboxylic acid undergoes anodic decarboxylation to generate an alkyl radical. researchgate.net This radical can then couple with another identical radical to form the dimeric diester. researchgate.net

The efficiency of this process can be influenced by several factors, including the electrode material, solvent, and electrolyte. For instance, the yield of dimeric diesters was found to be good at both platinum and titanium anodes, with platinum being superior. niscpr.res.in The reaction conditions, such as current density and the degree of neutralization of the starting half-ester, are also critical parameters that are optimized to maximize the yield of the desired diester. niscpr.res.in Studies have shown that under optimal conditions, yields of around 81% for this compound can be achieved. niscpr.res.in

Table 1: Research Findings on this compound Synthesis

| Synthetic Method | Reactants | Catalyst/Conditions | Product(s) | Yield | Reference |

| Intramolecular Condensation | Diethyl 1,16-hexadecanedioate | TiO2+2% K2O, 350°C | 2-Oxocyclopentadecanecarboxylic acid, ethyl ester | 78% | google.com |

| Acyloin Condensation | Diethyl n-hexadecanedioate, Sodium | Toluene, 105°C | 2-Hydroxycycloalkanone | Not specified | google.com |

| Anodic Coupling | Half-ester of nonanedioic acid | Platinum anode, Methanol | This compound | 81% (under optimal conditions) | niscpr.res.in |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have led to the development of innovative methods for producing this compound, often focusing on improved efficiency and milder reaction conditions. One such approach involves the anodic oxidation of partially neutralized half-esters. For instance, the anodic coupling of the half-ester of nonanedioic acid in methanol using a platinum cathode can yield this compound. niscpr.res.in

Another novel method is the gas-phase Dieckmann condensation. In this process, a solution of this compound in a solvent like tetrahydrofuran (B95107) is evaporated and passed over a catalyst, such as titanium dioxide doped with potassium oxide (TiO2+2% K2O), at elevated temperatures. This continuous process offers the advantage of not requiring stoichiometric amounts of strong bases or solvents, directly producing macrocyclic ketones from the diester in good yields and selectivities. google.com For example, passing a solution of diethyl 1,16-hexadecanedioate over this catalyst at 350°C can yield the corresponding cyclized product with a 78% yield and over 90% selectivity. google.com

The development of new catalysts is central to these novel synthetic strategies. For instance, the use of fluoroboric acid supported on silica (B1680970) in a microwave reactor has been explored for synthesizing various organic compounds, suggesting potential applicability in diester synthesis. dergipark.org.tr Furthermore, research into light-activated olefin metathesis has led to the development of switchable catalyst systems that can be activated by light and deactivated by heat, offering precise control over the reaction. semanticscholar.org While not directly applied to this compound synthesis in the cited literature, these advanced catalytic systems represent a promising area for future exploration in the synthesis of long-chain diesters.

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of esters like this compound. This approach utilizes enzymes, primarily lipases, to catalyze esterification and polycondensation reactions under mild conditions, often with high selectivity and reduced environmental impact. acib.atnanobioletters.com

Enzymatic Esterification and Polycondensation using Lipases (e.g., Candida antarctica Lipase (B570770) B)

Lipase B from Candida antarctica (CALB) is a widely studied and highly efficient biocatalyst for ester synthesis. d-nb.infomdpi.comdoi.org It can effectively catalyze the esterification of hexadecanedioic acid with ethanol to produce this compound. wipo.int CALB is known for its high selectivity and catalytic activity in various organic reactions, including esterification in both solvent-based and solvent-free systems. d-nb.infodoi.org

The enzymatic process can also be extended to polycondensation reactions. For instance, lipase catalysis has been successfully used to synthesize high molecular weight poly(butylene succinate) (PBS) from diethyl succinate (B1194679) and 1,4-butanediol. nih.gov This demonstrates the potential of lipases to catalyze the polymerization of diesters with diols, a process that could be adapted for the synthesis of polyesters derived from this compound.

Reaction Engineering for Enhanced Biocatalytic Efficiency (e.g., solvent-free systems, water removal)

Optimizing reaction conditions is crucial for maximizing the efficiency of biocatalytic synthesis. dtu.dkrsc.org Solvent-free systems are particularly attractive as they eliminate the need for large quantities of organic solvents, making the process greener and more cost-effective. dergipark.org.trnih.govrsc.org The enzymatic esterification of fatty acids and ethanol has been successfully carried out in solvent-free media, demonstrating the feasibility of this approach. conicet.gov.ar

A key challenge in esterification reactions is the removal of water, a byproduct that can limit the reaction equilibrium and reduce the final conversion. conicet.gov.ar One effective strategy is azeotropic distillation under reduced pressure to continuously remove water from the reaction mixture. google.com This technique, combined with the use of an immobilized lipase, has been shown to achieve high yields of esters. google.com For example, reacting fractionated fish oil fatty acids with ethanol in the presence of immobilized Candida antarctica lipase at 50,000 Pa resulted in a 98% yield of fish oil esters after 24 hours. google.com

The following table summarizes the effect of reaction conditions on the enzymatic synthesis of esters:

| Parameter | Effect on Reaction | Reference(s) |

| Temperature | An increase in temperature generally increases the reaction rate, but excessively high temperatures can lead to enzyme denaturation. | conicet.gov.ar |

| Enzyme Concentration | Higher enzyme concentrations typically lead to faster reaction rates. | conicet.gov.ar |

| Substrate Molar Ratio | The ratio of alcohol to acid can influence the equilibrium conversion. | conicet.gov.ar |

| Water Content | The presence of water can shift the equilibrium towards the reactants, decreasing the final conversion. | conicet.gov.ar |

| Solvent | The choice of solvent, or the use of a solvent-free system, can significantly impact reaction efficiency and product molecular weight. | nih.govnih.govrsc.org |

Biocatalyst Immobilization and Reusability Studies

Immobilized enzymes have demonstrated high efficiency and reusability in various applications. For instance, a transaminase enzyme immobilized on an epoxy- and octadecyl-functionalized methacrylic resin showed complete conversion and high enantioselectivity in the synthesis of sitagliptin (B1680988) and could be recycled for five consecutive runs without loss of activity. mdpi.com This highlights the potential for developing robust and reusable immobilized lipase systems for the continuous production of this compound.

The table below provides an overview of different immobilization techniques:

| Immobilization Method | Description | Advantages | Potential Challenges | Reference(s) |

| Adsorption | The enzyme is physically adsorbed onto the surface of a carrier. | Simple, mild conditions, often preserves enzyme activity. | Enzyme may leach from the support. | nih.govmdpi.com |

| Covalent Bonding | The enzyme is attached to the support via stable covalent bonds. | Strong attachment, minimizes enzyme leaching. | Can sometimes lead to a loss of enzyme activity due to conformational changes. | nih.govmdpi.com |

| Entrapment | The enzyme is physically confined within a porous matrix. | Protects the enzyme from the bulk environment. | Mass transfer limitations can occur. | nih.gov |

| Cross-Linking | Enzymes are cross-linked to each other to form aggregates. | Carrier-free method, high enzyme loading. | Can sometimes lead to diffusion limitations. | frontiersin.org |

Chemo-Enzymatic Hybrid Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create more efficient and versatile synthetic routes. beilstein-journals.orgfrontiersin.orgmdpi.comrsc.org This approach can involve using enzymes for specific, selective transformations within a larger chemical synthesis pathway.

For example, a chemo-enzymatic process can be designed where a lipase-catalyzed epoxidation is followed by chemical hydrolysis to produce diols from propenylbenzenes. frontiersin.org Another strategy involves the enzymatic synthesis of a key intermediate, which is then subjected to further chemical modifications. This has been successfully applied in the synthesis of various complex molecules, including pharmaceuticals and natural products. nih.govnih.gov

Advanced Analytical Characterization and Spectroscopic Elucidation of Diethyl Hexadecanedioate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for separating diethyl hexadecanedioate (B1242263) from complex mixtures and quantifying its presence. These methods leverage the differential partitioning of the compound between a mobile and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile compounds like diethyl hexadecanedioate. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, confirming their identity and purity. birchbiotech.com

GC-MS analysis has been successfully employed to identify this compound in various extracts. researchgate.netsciencepublishinggroup.com The purity of the compound can be determined by analyzing the resulting chromatogram, where the peak area of this compound is compared to the total area of all peaks. birchbiotech.com For instance, in one study, this compound was identified as a component in a plant extract, constituting 10.55% of the total compounds detected. researchgate.netsciencepublishinggroup.com The retention time and the mass spectrum obtained from GC-MS serve as a unique fingerprint for the compound. gcms-id.ca The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, with a top peak at an m/z of 98 and other significant peaks at 297 and 255. nih.gov

Table 1: GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column Type | Fused silica (B1680970) capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 - 280 °C |

| Ion Source Temperature | 220 - 280 °C |

| Carrier Gas | Helium |

| Ionization Voltage | 70 eV |

This table presents typical parameters for GC-MS analysis. Specific conditions may vary depending on the instrument and the sample matrix. researchgate.netunipi.itphcogj.com

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.org It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. biomedpharmajournal.org While less common for the analysis of a single, relatively non-polar compound like this compound compared to GC, HPLC can be utilized for profiling complex samples that may contain this ester. researchgate.net

The development of an HPLC method involves selecting an appropriate column, mobile phase, flow rate, and detector. researchgate.net For compounds like this compound, a reversed-phase column with a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would typically be employed. epa.gov Detection is often achieved using a UV detector, although this compound itself lacks a strong chromophore. epa.gov In such cases, derivatization or the use of a more universal detector like a refractive index detector or an evaporative light scattering detector might be necessary.

Spectroscopic Methods for Structural Confirmation and Molecular Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. sysu.edu.cn It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethyl group protons would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The numerous methylene groups in the long aliphatic chain would likely appear as a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester group, the carbons of the ethyl group, and the various carbons along the hexadecanedioate chain.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ester Methylene (O-CH₂) | ~4.1 (quartet) | ~60 |

| Alkyl Chain (α-CH₂) | ~2.3 (triplet) | ~34 |

| Alkyl Chain (β-CH₂) | ~1.6 | ~25 |

| Alkyl Chain (internal CH₂) | ~1.3 (multiplet) | ~29 |

| Ethyl Methyl (CH₃) | ~1.2 (triplet) | ~14 |

| Carbonyl (C=O) | - | ~174 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions. sysu.edu.cnsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound is characterized by specific absorption bands that confirm its ester functionality and aliphatic nature.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. vscht.cz The C-O stretching vibrations of the ester group will also be present, usually as two bands in the fingerprint region (1300-1000 cm⁻¹). wpmucdn.comlibretexts.org Additionally, the spectrum will show C-H stretching vibrations from the aliphatic chain just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Position (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Strong |

| C-H (Aliphatic) | Bend | 1465 - 1375 | Medium |

This table summarizes the key IR absorption bands expected for this compound. wpmucdn.comlibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. uni-goettingen.de It provides crucial information about the molecular weight of a compound and can also reveal structural details through the analysis of its fragmentation pattern.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight of 342.5 g/mol . nih.gov Electron impact (EI) ionization, a common technique used in GC-MS, causes the molecule to fragment in a predictable manner. libretexts.org The fragmentation pattern of this compound would likely involve cleavage at the ester functional groups and along the aliphatic chain. libretexts.org Common fragments would include the loss of an ethoxy group (-OCH₂CH₃) and various alkyl fragments. The NIST Mass Spectrometry Data Center reports major fragment ions at m/z values of 98, 297, and 255 for this compound. nih.gov

Table 4: Key Mass Spectral Data for this compound

| Feature | m/z Value |

| Molecular Ion (M⁺) | 342 |

| Top Peak | 98 |

| Second Highest Peak | 297 |

| Third Highest Peak | 255 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Development of Integrated Analytical Platforms for Comprehensive Characterization

The comprehensive characterization of a complex long-chain diester like this compound necessitates analytical strategies that provide orthogonal information, confirming identity, purity, and structural integrity. Relying on a single analytical technique is often insufficient for an unambiguous elucidation of such molecules. Integrated analytical platforms, which couple powerful separation techniques with information-rich spectroscopic detectors, are indispensable for a thorough analysis. chromatographyonline.comresearchgate.net These "hyphenated techniques" leverage the strengths of each component to deliver a level of detail that is unattainable with standalone methods. chromatographyonline.comscispace.com

The primary advantage of integrated platforms is their ability to analyze components of a sample in real-time as they are separated. chromatographyonline.com This is crucial for distinguishing the target compound from impurities, isomers, or byproducts that may have similar physical properties. For this compound, which may be synthesized or isolated from natural matrices, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. ajrconline.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. ajrconline.org In this platform, the gas chromatograph separates the compound from other volatile components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment in a reproducible manner. sciepub.com

The resulting mass spectrum serves as a molecular "fingerprint," providing two key pieces of information: the molecular weight of the compound from the molecular ion peak and structural details from the fragmentation pattern. sciepub.comnih.gov For this compound, GC-MS analysis reveals a characteristic set of fragment ions that confirm its structure. The NIST Mass Spectrometry Data Center reports specific GC-MS data for this compound, which is invaluable for its identification. nih.gov For instance, the detection of this compound in plant extracts has been confirmed using GC/MS analysis. researchgate.net

Table 1: GC-MS Fragmentation Data for this compound

This interactive table summarizes the key mass-to-charge (m/z) ratios observed in the mass spectrum of this compound, aiding in its structural confirmation.

| m/z Value | Interpretation (Proposed Fragment Ion) | Significance |

| 342 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. nih.gov |

| 297 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group (-OC₂H₅), a characteristic fragmentation for ethyl esters. nih.gov |

| 255 | [M - C₄H₉O₂]⁺ | Corresponds to the loss of a larger fragment containing the ester group. nih.gov |

Source: PubChem CID 567075 nih.gov

Further Spectroscopic Integration

While GC-MS is highly effective, a truly comprehensive characterization integrates data from other spectroscopic techniques. The coupling of chromatography with Fourier Transform Infrared Spectroscopy (GC-FTIR) can provide complementary information on the functional groups present. ajrconline.org Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is essential for definitive structural elucidation by detailing the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net The integration of these diverse data sources—chromatographic retention time, mass fragmentation patterns, infrared absorptions, and nuclear magnetic resonances—forms a robust analytical platform that ensures the unambiguous identification and comprehensive characterization of this compound.

Table 2: Summary of Integrated Analytical Techniques for this compound Characterization

This interactive table outlines the role of various advanced analytical techniques in the structural elucidation of this compound.

| Technique | Type of Information Provided | Relevance to this compound |

| GC-MS | Separation based on volatility; provides molecular weight and fragmentation pattern. ajrconline.org | Ideal for identifying the compound and confirming its structure through characteristic mass fragments. nih.gov |

| LC-MS | Separation of less volatile or thermally labile compounds; provides molecular weight. google.com | An alternative or complementary method, especially when analyzing complex mixtures or potential degradation products. chromatographyonline.com |

| ¹³C NMR | Identifies the number and type of carbon atoms. researchgate.net | Confirms the 20 carbon atoms in the structure, including the carbonyl carbons of the ester groups and the methylene carbons of the long chain. nih.gov |

| IR Spectroscopy | Identifies specific functional groups based on vibrational frequencies. nih.gov | Confirms the presence of C=O (ester) and C-O bonds, characteristic of the diethyl ester functionality. |

Research on Polymeric Applications and Material Science Involving Diethyl Hexadecanedioate

Diethyl hexadecanedioate (B1242263), a long-chain aliphatic diester, has garnered attention in the field of polymer science for its potential in creating novel polymers with tailored properties and enhancing the performance of existing materials. Its chemical structure, featuring a long hydrocarbon chain and two ester functional groups, makes it a versatile molecule for various polymeric applications.

Environmental and Biological Occurrence, and Biodegradation Research of Diethyl Hexadecanedioate

Natural Occurrence and Detection in Biological Samples

The presence of diethyl hexadecanedioate (B1242263) in the environment is primarily understood through its identification in plant-based materials.

Diethyl hexadecanedioate has been detected as a constituent in the extracts of certain plants. A notable example is its identification in the stem bark of Pteleopsis suberosa, a plant species found in West Africa. In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanol-chloroform extract of the plant's stem bark, this compound was identified as one of the twelve major compounds, constituting 10.55% of the total identified components. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com

Table 1: Identification of this compound in Plant Extracts This table is interactive. Click on the headers to sort.

| Plant Species | Part Used | Extraction Method | Analytical Method | Relative Abundance (%) | Reference |

|---|

While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, the general pathways for the formation of related lipid polyesters in plants are well-understood. These pathways provide a model for its potential formation.

The process begins with the synthesis of common C16 and C18 fatty acids in the plastids. aocs.orgnih.gov These fatty acid precursors are then transported to the endoplasmic reticulum for a series of modifications. aocs.orgfrontiersin.org Key steps include:

Activation: The fatty acids are activated into their coenzyme A (CoA) thioesters by Long-Chain Acyl-CoA Synthetase (LACS) enzymes. aocs.orgfrontiersin.org

Elongation and Modification: For very-long-chain fatty acids (VLCFAs), a fatty acid elongation (FAE) complex extends the carbon chain. aocs.orgnih.gov The fatty acyl chains can undergo various modifications, including oxidation, to form dicarboxylic acids like hexadecanedioic acid. aocs.org

Esterification: The final step is the esterification of the dicarboxylic acid with an alcohol. In the case of this compound, this would involve the esterification of hexadecanedioic acid with two molecules of ethanol (B145695). This process is analogous to the formation of other plant polyesters like cutin and suberin, which involve the esterification of modified fatty acids to a glycerol (B35011) backbone or fatty alcohols. aocs.orgnih.gov

Microbial Biodegradation Mechanisms

The environmental fate of diesters like this compound is significantly influenced by microbial activity. Research into the biodegradation of structurally similar compounds, such as phthalate (B1215562) esters, provides insight into the potential mechanisms for its breakdown.

Numerous microorganisms capable of degrading diesters have been isolated from various environments, including soil, water, and activated sludge. nih.govscispace.complos.org These microbes utilize the diesters as a source of carbon and energy. nih.gov While specific studies on this compound-degrading microbes are limited, research on analogous compounds has identified several potent bacterial genera.

Bacterial strains from genera such as Pseudomonas, Rhodococcus, Gordonia, Bacillus, and Acinetobacter have been frequently identified as effective degraders of phthalate diesters. nih.govplos.orgresearchgate.netnih.gov For instance, Pseudomonas putida has been isolated from crude oil-contaminated soil and shown to effectively degrade diethyl phthalate (DEP). researchgate.net Similarly, consortia of bacteria, often dominated by genera like Gordonia and Rhodococcus, have been enriched from activated sludge and demonstrated high degradation efficiency for various phthalates. plos.org

Table 2: Examples of Isolated Diester-Degrading Microorganisms This table is interactive. Click on the headers to sort.

| Microorganism/Consortium | Source of Isolation | Degraded Compound(s) | Reference |

|---|---|---|---|

| Pseudomonas putida PAG5 | Crude oil-contaminated soil | Diethyl phthalate (DEP) | researchgate.net |

| Pseudomonas fluorescens B-1 | Mangrove sediment | Di-n-butyl phthalate (DBP) | jmb.or.kr |

| Rhodococcus pyridinivorans XB | Activated sludge | Di-(2-ethylhexyl) phthalate (DEHP), Phthalic acid | nih.gov |

| Consortium LF (Gordonia, Rhodococcus, Achromobacter) | Activated sludge | DEHP, DEP, DBP, Dimethyl phthalate (DMP) | plos.org |

The biodegradation of diesters typically proceeds through a stepwise hydrolysis of the ester bonds, followed by the breakdown of the core dicarboxylic acid. Based on studies of related phthalate esters, the proposed pathway for this compound would involve:

Primary Degradation: The initial step is the enzymatic hydrolysis of one of the ethyl ester bonds by a hydrolase or esterase enzyme. This reaction forms the monoester, monoethyl hexadecanedioate, and releases a molecule of ethanol.

Secondary Degradation: The second ester bond of the monoester is then hydrolyzed, yielding the dicarboxylic acid, hexadecanedioic acid, and another molecule of ethanol.

Metabolism of Dicarboxylic Acid: The resulting hexadecanedioic acid enters central metabolic pathways, where it is further broken down. For aromatic dicarboxylic acids like phthalic acid, this involves ring-cleavage by dioxygenase enzymes to form intermediates like protocatechuic acid, which are then funneled into the TCA cycle. nih.govjmb.or.krd-nb.info A similar catabolic process would break down the aliphatic hexadecanedioic acid.

This pathway is supported by the identification of monoesters and the corresponding dicarboxylic acid as key intermediates in the degradation of various phthalates like dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP). plos.orgjmb.or.kr

The rate of microbial degradation of diesters is highly dependent on various environmental conditions. rsc.orgnumberanalytics.com Key factors include pH, temperature, aeration (oxygen availability), and the initial concentration of the compound. numberanalytics.comwikipedia.org

Temperature: Studies on diester-degrading bacteria show that degradation is temperature-dependent, with optimal rates typically observed between 30°C and 37°C. plos.orgjmb.or.kr Lower temperatures significantly reduce microbial activity and thus slow the degradation rate. sfu.ca

pH: The optimal pH for the degradation of related diesters generally falls within the neutral to slightly alkaline range, typically between 7.0 and 8.0. jmb.or.krbohrium.com

Aeration: Aerobic conditions are generally required for the efficient breakdown of these compounds, as oxygen is often a necessary co-substrate for the enzymes (e.g., dioxygenases) involved in the metabolic pathway. jmb.or.kr

Concentration: The initial concentration of the diester can also affect the kinetics. For many phthalates, the degradation follows first-order kinetics at lower concentrations. nih.govjmb.or.kr However, very high concentrations can sometimes be inhibitory to microbial growth. bohrium.com For example, a bacterial consortium degrading DEHP showed efficient degradation at concentrations from 100 to 1000 mg/L, but the rate slowed at 2000 mg/L. plos.org

Environmental Fate and Persistence Studies

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For this compound, a long-chain aliphatic diester, its environmental behavior is governed by its physicochemical properties, such as water solubility, vapor pressure, and its partition coefficients. These properties dictate its distribution and persistence in the environment.

Studies on related long-chain esters and phthalates indicate that while they can be released into the environment, they are generally susceptible to degradation. frontiersin.orgiwaponline.com For instance, long-chain alcohols, which are components of esters, are known to biodegrade very rapidly. researchgate.net However, the large molecular structure of this compound may influence its bioavailability and the rate of its degradation.

Physicochemical Properties and Environmental Partitioning

The partitioning of this compound in the environment is heavily influenced by its chemical structure. With a molecular formula of C₂₀H₃₈O₄ and a high molecular weight, it is expected to have low volatility. nih.gov A key parameter for predicting environmental distribution is the octanol-water partition coefficient (log Kow), which for this compound is calculated to be approximately 6.7. nih.gov This high value indicates a strong affinity for lipids and organic carbon, suggesting that if released into the environment, it will predominantly partition to soil, sediment, and biota rather than remaining dissolved in water. geology.czpjoes.com This behavior is typical for hydrophobic organic compounds. geology.cz

Sorption to soil and sediment is a critical process affecting the compound's mobility and bioavailability. nih.gov The high log Kow value suggests a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), leading to strong adsorption in soils and sediments with significant organic matter content. geology.czfaccejpi.net This sorption can reduce its concentration in the water column and limit its transport, but it can also make it more persistent by protecting it from microbial degradation. nih.gov

Interactive Data Table: Physicochemical Properties of this compound Click on the headers to sort the data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈O₄ | PubChem nih.gov |

| Molecular Weight | 342.5 g/mol | PubChem nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 6.7 (Calculated) | PubChem nih.gov |

| Water Solubility | Insoluble | LookChem lookchem.com |

| Henry's Law Constant | 4.5 x 10⁻⁸ atm-m³/mole (Estimated for similar compound DEET) | ATSDR cdc.gov |

Abiotic and Biotic Degradation

The primary degradation pathways for this compound are expected to be hydrolysis and biodegradation.

Hydrolysis: As a diester, this compound can undergo hydrolysis, where the ester linkages are cleaved to yield hexadecanedioic acid and ethanol. This process can be chemically or biologically mediated. Hydrolysis rates are dependent on pH and temperature, but for similar long-chain esters, it is generally not considered a rapid degradation pathway under typical environmental conditions compared to biodegradation. mst.dkcdc.gov

Biodegradation: Biodegradation is anticipated to be the most significant removal mechanism for this compound from the environment. frontiersin.org Microorganisms, particularly bacteria and fungi, are known to degrade ester compounds. nih.govnih.gov The process typically begins with enzymatic hydrolysis of the ester bonds by esterases, producing the corresponding dicarboxylic acid (hexadecanedioic acid) and alcohol (ethanol). nih.gov These intermediates are generally more water-soluble and can be further metabolized by microorganisms through pathways like beta-oxidation. tum.dewindows.net Studies on similar compounds, such as diethyl phthalate (DEP), show that they are readily biodegradable by various microbial strains. mst.dknih.gov For example, a Pseudomonas putida strain was found to completely degrade 200 mg/L of DEP within 22 hours. nih.gov Similarly, n-hexadecane, the alkane counterpart, is readily biodegraded by bacteria like Acinetobacter radioresistens. brieflands.com

Atmospheric Fate

Due to its high molecular weight and presumed low vapor pressure, this compound is not expected to be a significant atmospheric pollutant. nih.gov If it does enter the atmosphere, its persistence would be limited. Volatile organic compounds in the atmosphere are subject to degradation by photochemically produced hydroxyl radicals. doi.org However, long-range atmospheric transport is considered unlikely for this compound. cdc.gov

Interactive Data Table: Summary of Expected Environmental Fate Processes Click on the headers to sort the data.

| Process | Environmental Compartment | Expected Significance | Notes |

| Sorption | Soil, Sediment | High | Driven by high Log Kow; compound will bind strongly to organic matter. geology.czpjoes.com |

| Hydrolysis | Water | Low to Moderate | Abiotic breakdown to hexadecanedioic acid and ethanol; generally slower than biodegradation. mst.dk |

| Biodegradation | Soil, Water | High | Primary degradation pathway; mediated by microbial esterases. frontiersin.orgnih.gov |

| Photodegradation | Atmosphere, Surface Water | Low | Not a significant pathway for this type of compound. mst.dk |

| Volatilization | Water, Soil | Low | Unlikely due to low estimated vapor pressure and Henry's Law constant. cdc.gov |

Research Findings

Direct research on the environmental fate of this compound is scarce. However, studies on analogous compounds provide valuable insights. Research on dimethyl hexadecanedioate, a closely related diester, shows its presence in environmental samples resulting from the thermal transformation of soil organic matter. csic.escsic.es The presence of the diacid, hexadecanedioate, has been identified in metabolomic studies, indicating its involvement in biological pathways, which supports the plausibility of it being a product of ester hydrolysis in biological systems. windows.netnih.gov

The general consensus for long-chain aliphatic esters and phthalate esters is that they are susceptible to biodegradation, which prevents them from being highly persistent in most environments. researchgate.netfrontiersin.orgiwaponline.com The rate of degradation, however, can be influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of acclimated microbial populations. nih.govgdut.edu.cn

Interactive Data Table: Biodegradation Data for Related Ester Compounds Click on the headers to sort the data.

| Compound | Organism/System | Degradation Rate | Time Frame | Source |

| Diethyl Phthalate (DEP) | Pseudomonas putida | 100% (at 200 mg/L) | 22 hours | PubMed nih.gov |

| Diethyl Phthalate (DEP) | Acclimated Inoculum | 95% | 28 days | Danish EPA mst.dk |

| n-Hexadecane | Acinetobacter radioresistens | 91.3% | 30 days | WNEP brieflands.com |

| Dimethyl Disulfide | Bacillus cereus | 100% (at 10 mg/L) | 96 hours | Bioresource Technology gdut.edu.cn |

Emerging Research Frontiers and Prospective Applications of Diethyl Hexadecanedioate

Design of Advanced Materials with Tunable Properties

The primary prospective application for Diethyl Hexadecanedioate (B1242263) is as a monomer for the synthesis of advanced polymeric materials, particularly polyesters and polyamides. ontosight.ai The incorporation of its long, flexible 16-carbon chain into a polymer backbone is expected to impart significant flexibility and plasticity. hsppharma.com This makes it a candidate for creating materials that require softness and elasticity.

The properties of polymers derived from Diethyl Hexadecanedioate can be precisely controlled or "tuned" through several strategies:

Copolymerization: By polymerizing this compound with a mix of different diols or other diester monomers, random copolymers can be created. mdpi.com The ratio of these monomers can be adjusted to fine-tune the resulting material's thermal and mechanical properties, such as its melting point, glass transition temperature, and tensile strength, to meet the demands of specific applications. mdpi.com

Additives: The properties can also be modified by the inclusion of additives like plasticizers. azom.comchemicalbook.com Although this compound itself has potential as a plasticizer due to its molecular structure, its use in a polymer matrix containing other plasticizing agents could further enhance flexibility and lower the glass transition temperature. hsppharma.commdpi.com

This ability to tailor material properties opens the door for its use in applications ranging from biodegradable packaging and flexible films to specialized coatings and adhesives. ontosight.aiechemi.com

Green Chemistry and Sustainable Production Methodologies

The production of chemicals is increasingly guided by the principles of green and sustainable chemistry, which aim to reduce waste, use safer chemicals, consume less energy, and utilize renewable resources. epa.govscispace.com The synthesis of this compound is well-suited to these modern approaches.

Biocatalysis: A key green methodology for ester synthesis and polycondensation is the use of enzymes. Lipases, such as Candida antarctica Lipase (B570770) B (often immobilized and sold as Novozym 435), are highly effective catalysts for these reactions. researchgate.netsemanticscholar.orgnih.gov Enzymatic synthesis offers several advantages over traditional chemical catalysis:

Mild Reaction Conditions: Enzymes operate at or near ambient temperature and pressure, significantly reducing the energy requirements of the process. acs.org

High Selectivity: Enzymes are highly specific, which minimizes the formation of byproducts and simplifies purification, aligning with the principle of maximizing atom economy. semanticscholar.orgacs.org

Elimination of Hazardous Reagents: Biocatalysis avoids the use of toxic heavy metal catalysts often employed in polymerization, making the process inherently safer and more environmentally benign. researchgate.net

Renewable Feedstocks: A major goal of green chemistry is the transition from depletable fossil fuels to renewable feedstocks. epa.gov this compound can potentially be produced entirely from biomass-derived sources.

The precursor, hexadecanedioic acid (also known as thapsic acid), can be synthesized through the enzymatic conversion of omega-hydroxy fatty acids, which are found in plant cutin. scispace.com

The other reactant, ethanol (B145695), is widely produced on an industrial scale through the fermentation of sugars from sources like corn, sugarcane, or cellulosic biomass. energy.gov

By combining enzymatic synthesis with the use of renewable feedstocks, the production of this compound can be aligned with a sustainable, circular economy model.

Interdisciplinary Research Integrating Synthesis, Characterization, and Application Studies

The development of new materials based on this compound requires a collaborative, interdisciplinary approach that bridges chemistry, materials science, and engineering. alemnis.comthe-innovation.org Such research integrates the entire lifecycle of material development, from molecular design to end-use performance evaluation.

A typical interdisciplinary workflow for developing a new polyester (B1180765) from this compound would involve:

Synthesis (Chemistry): Researchers would employ green catalytic methods, such as the enzymatic polycondensation of this compound with a selected diol, to create a novel polymer. semanticscholar.orgnih.govwhiterose.ac.uk Different reaction conditions or comonomers could be used to generate a library of related materials with varied structures. mdpi.com

Characterization (Materials Science & Physics): The newly synthesized polymers would undergo extensive characterization to understand their fundamental properties. This involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. semanticscholar.org

Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution. semanticscholar.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to measure thermal properties like glass transition temperature, melting point, and thermal stability. mdpi.comwhiterose.ac.uk

X-ray Diffraction (XRD) to assess the degree of crystallinity. mdpi.com

Application Studies (Engineering): Based on the characterized properties, the new materials would be fabricated into forms like thin films or molded objects and tested for specific applications. mdpi.comspectrum-instrumentation.com For instance, if designed as a potential bioplastic, its mechanical strength, barrier properties to oxygen and water vapor, and biodegradability would be rigorously evaluated. mdpi.com

This iterative cycle of synthesis, characterization, and application testing allows scientists to establish clear structure-property relationships, enabling the rational design of advanced materials with precisely tailored functionalities for the modern marketplace. mdpi.comrsc.org

Q & A

Q. How to design a mixed-methods study integrating genetic, metabolomic, and clinical BP data?

- Methodological Answer : Formulate quantitative hypotheses (e.g., SNP-metabolite associations) and qualitative inquiries (e.g., mechanistic pathways). Use structural equation modeling (SEM) to link genetic variants, metabolite levels, and BP outcomes. Triangulate findings with literature reviews on fatty acid ω-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.